molecular formula C8H15N3O B13268354 3-(tert-Butoxy)-1-methyl-1H-pyrazol-4-amine

3-(tert-Butoxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13268354
M. Wt: 169.22 g/mol
InChI Key: NFDLKWIQLALTFO-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a tert-butoxy group, a methyl group, and an amine group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)-1-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-methyl-1H-pyrazole with tert-butylamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-chloro-1-methyl-1H-pyrazole in an appropriate solvent such as dichloromethane.
  • Add tert-butylamine and a base such as potassium carbonate to the reaction mixture.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(tert-Butoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The tert-butoxy group and the amine group play crucial roles in its binding affinity and selectivity towards the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butoxy)-1H-pyrazol-4-amine: Lacks the methyl group at the 1-position.

    1-Methyl-1H-pyrazol-4-amine: Lacks the tert-butoxy group.

    3-(tert-Butoxy)-1H-pyrazole: Lacks the amine group.

Uniqueness

3-(tert-Butoxy)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both the tert-butoxy group and the methyl group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-methyl-3-[(2-methylpropan-2-yl)oxy]pyrazol-4-amine

InChI

InChI=1S/C8H15N3O/c1-8(2,3)12-7-6(9)5-11(4)10-7/h5H,9H2,1-4H3

InChI Key

NFDLKWIQLALTFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NN(C=C1N)C

Origin of Product

United States

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